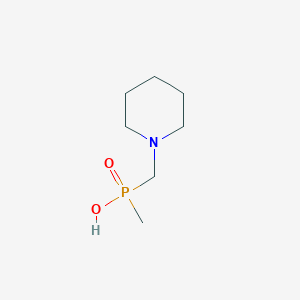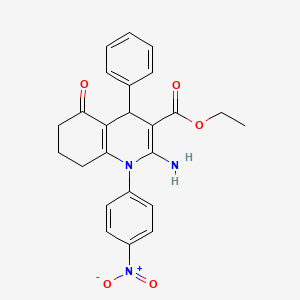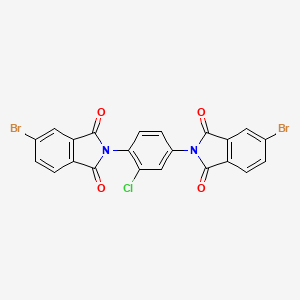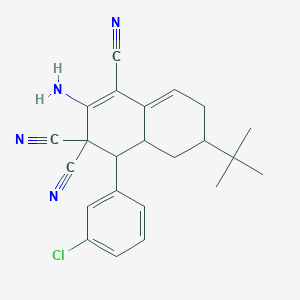![molecular formula C22H30N12O2 B11107047 N-(4-{(1E)-1-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]ethyl}phenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11107047.png)
N-(4-{(1E)-1-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]ethyl}phenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazine ring, a phenyl group, and a triazole moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves multiple steps. One common method includes the displacement of chlorine atoms in a triazine derivative with morpholine under controlled conditions . The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base, at temperatures ranging from 70 to 80°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction: The triazole moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, morpholine, and various solvents like dioxane and water . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the triazine ring.
Aplicaciones Científicas De Investigación
1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like serotonin and dopamine . This interaction can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives: These compounds share the triazine core and exhibit similar chemical properties.
4-Amino-5-methyl-4H-1,2,4-triazole derivatives: These compounds have the triazole moiety and are used in similar research applications.
Uniqueness
1-{4-[(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINO]PHENYL}-1-ETHANONE 1-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to its combination of the triazine, phenyl, and triazole groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse scientific research applications.
Propiedades
Fórmula molecular |
C22H30N12O2 |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
3-N-[(E)-1-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C22H30N12O2/c1-15(28-30-22-31-29-16(2)34(22)23)17-3-5-18(6-4-17)24-19-25-20(32-7-11-35-12-8-32)27-21(26-19)33-9-13-36-14-10-33/h3-6H,7-14,23H2,1-2H3,(H,30,31)(H,24,25,26,27)/b28-15+ |
Clave InChI |
DNFOAOXSWQUPJX-RWPZCVJISA-N |
SMILES isomérico |
CC1=NN=C(N1N)N/N=C(\C)/C2=CC=C(C=C2)NC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
SMILES canónico |
CC1=NN=C(N1N)NN=C(C)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11106969.png)
![(E)-N-(4H-1,2,4-Triazol-4-YL)-1-{3-[(E)-[(4H-1,2,4-triazol-4-YL)imino]methyl]phenyl}methanimine](/img/structure/B11106993.png)
![N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide](/img/structure/B11107004.png)
![N'-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11107008.png)
![7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B11107016.png)

![(2R,3R,10bS)-2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11107022.png)
![5-Iodo-2-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11107029.png)

![2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11107038.png)
![N'-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide](/img/structure/B11107042.png)

![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide)](/img/structure/B11107063.png)

